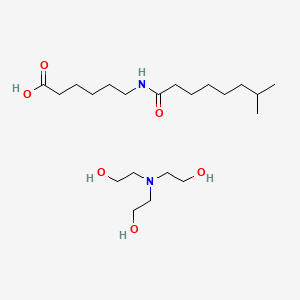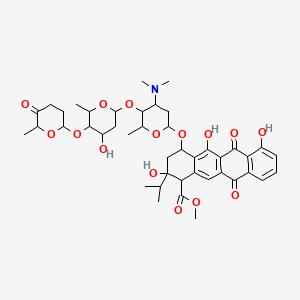
13-Methylaclacinomycin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Methylaclacinomycin A is an anthracycline antibiotic known for its potent antitumor properties. It is a derivative of aclacinomycin A, which is produced by the bacterium Streptomyces galilaeus. This compound has garnered significant attention due to its efficacy in inhibiting the growth of various cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylaclacinomycin A involves multiple steps, starting from the precursor aklavinone. The process includes glycosylation reactions where sugar moieties are attached to the aglycone structure. The reaction conditions typically involve the use of glycosyl donors and acceptors in the presence of catalysts to facilitate the formation of glycosidic bonds .
Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation. The bacterium Streptomyces galilaeus is cultured under specific conditions to maximize the yield of the compound. The fermentation process is followed by extraction and purification steps to isolate the desired product .
化学反応の分析
Types of Reactions: 13-Methylaclacinomycin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
科学的研究の応用
13-Methylaclacinomycin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of glycosylation and other chemical reactions.
Biology: The compound is employed in research to understand its interactions with cellular components and its effects on cell growth and division.
Medicine: Due to its antitumor properties, this compound is extensively studied for its potential use in cancer therapy.
Industry: The compound is used in the development of new antibiotics and antitumor agents.
作用機序
The mechanism of action of 13-Methylaclacinomycin A involves several molecular targets and pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase Inhibition: It inhibits the activity of topoisomerases, enzymes crucial for DNA replication and repair.
Generation of Reactive Oxygen Species: The compound induces the production of reactive oxygen species, leading to oxidative stress and cell death.
類似化合物との比較
Aclacinomycin A: The parent compound from which 13-Methylaclacinomycin A is derived. It shares similar antitumor properties but differs in its side-chain structure.
Doxorubicin: Another anthracycline antibiotic with potent antitumor activity. It is widely used in cancer therapy but has a different mechanism of action.
Daunorubicin: Similar to doxorubicin, it is used in the treatment of leukemia and other cancers.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which enhances its antitumor activity and reduces its toxicity compared to other anthracyclines .
特性
CAS番号 |
78776-19-9 |
|---|---|
分子式 |
C43H55NO15 |
分子量 |
825.9 g/mol |
IUPAC名 |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-propan-2-yl-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C43H55NO15/c1-18(2)43(52)17-29(34-23(36(43)42(51)53-8)14-24-35(39(34)50)38(49)33-22(37(24)48)10-9-11-27(33)46)57-31-15-25(44(6)7)40(20(4)55-31)59-32-16-28(47)41(21(5)56-32)58-30-13-12-26(45)19(3)54-30/h9-11,14,18-21,25,28-32,36,40-41,46-47,50,52H,12-13,15-17H2,1-8H3 |
InChIキー |
GYFOTJOVWIHMEG-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C(C)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




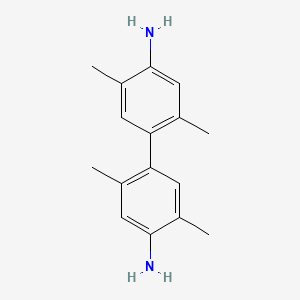

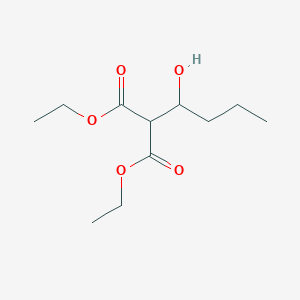
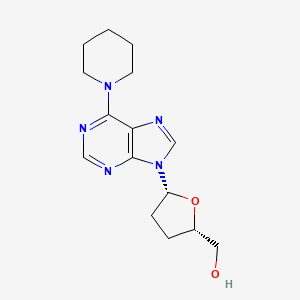

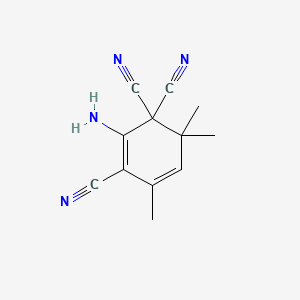
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
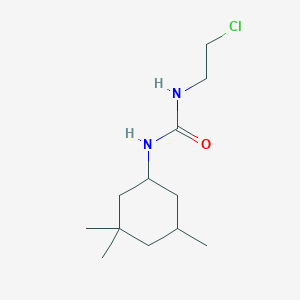
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)


